molecular formula C6H10Cl2N2O B11902995 2,6-Diaminophenol dihydrochloride

2,6-Diaminophenol dihydrochloride

Cat. No.: B11902995
M. Wt: 197.06 g/mol
InChI Key: QHZCXNULIHZOOJ-UHFFFAOYSA-N
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Description

2,6-Diaminophenol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2O. It is a derivative of phenol, characterized by the presence of two amino groups at the 2 and 6 positions on the benzene ring, along with two hydrochloride groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diaminophenol dihydrochloride can be synthesized through the hydrogenation of 2,6-dinitrophenol. The process involves the use of a membrane catalyst made of an alloy consisting of 90 to 98% palladium and 2 to 10% rhodium or ruthenium. The hydrogenation is carried out in a medium of water or a 4-37% aqueous solution of hydrochloric acid at a temperature range of 50° to 150°C under a pressure of 1 to 60 atm .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity of the product, making it suitable for various applications in different industries.

Chemical Reactions Analysis

Types of Reactions

2,6-Diaminophenol dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Corresponding amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2,6-Diaminophenol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diaminophenol dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. It can also form complexes with metal ions, influencing their reactivity and stability. These interactions are crucial in its applications in chemistry and biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diaminophenol dihydrochloride is unique due to the specific positioning of its amino groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H10Cl2N2O

Molecular Weight

197.06 g/mol

IUPAC Name

2,6-diaminophenol;dihydrochloride

InChI

InChI=1S/C6H8N2O.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3,9H,7-8H2;2*1H

InChI Key

QHZCXNULIHZOOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)O)N.Cl.Cl

Origin of Product

United States

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